m-Phenylenediamine

描述

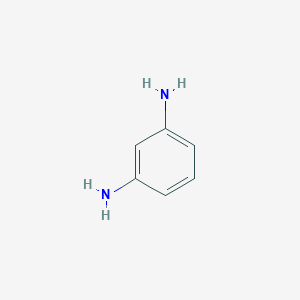

m-Phenylenediamine (m-PDA), an aromatic diamine with amino groups at the meta positions of the benzene ring, is a critical intermediate in chemical synthesis. It is synthesized via the hydrogenation of m-dinitrobenzene using bimetallic Ni-Pt/C catalysts, achieving near-100% selectivity . Its applications span diverse fields:

- Polymer Science: m-PDA is a monomer for polyimides, polyamides, and epoxy resins, contributing to high thermal stability and mechanical strength .

- Membrane Technology: It forms polyamide active layers in reverse osmosis (RO) and organic solvent nanofiltration (OSN) membranes, offering tunable pore sizes and hydrophobicity .

- Environmental Remediation: Polymerized m-PDA (PmPD) exhibits exceptional adsorption capacities for heavy metals (e.g., Cr(VI)) and dyes due to its high surface area (up to 284.5 m²/g) and functional groups .

属性

IUPAC Name |

benzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-5-2-1-3-6(8)4-5/h1-4H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZCQRUWWHSTZEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2, Array | |

| Record name | 1,3-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1302 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25668-03-5 | |

| Record name | m-Phenylenediamine, polymers | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25668-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4021137 | |

| Record name | 1,3-Benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3-phenylenediamine appears as colorless or white colored needles that turn red or purple in air. Melting point 64-66 C. Density 1.14 g / cm3. Flash point 280 F. May irritate skin and eyes. Toxic by skin absorption, inhalation or ingestion. Used in aramid fiber manufacture, as a polymer additive, dye manufacturing, as a laboratory reagent, and in photography., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White crystals that change to red on exposure to light and air; [CHEMINFO], WHITE CRYSTALS. TURNS RED ON EXPOSURE TO AIR., Colorless or white colored needles that turn red or purple in air. | |

| Record name | 1,3-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Benzenediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Phenylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1667 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | m-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1302 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | M-PHENYLENEDIAMINE (1,3-PHENYLENEDIAMINE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/84 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

540 to 543 °F at 760 mmHg (NTP, 1992), 284-287 °C, 540-543 °F | |

| Record name | 1,3-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1302 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | M-PHENYLENEDIAMINE (1,3-PHENYLENEDIAMINE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/84 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

280 °F (NTP, 1992), 187 °C c.c., 280 °F | |

| Record name | 1,3-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1302 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | M-PHENYLENEDIAMINE (1,3-PHENYLENEDIAMINE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/84 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), SOL IN WATER, METHANOL, ETHANOL, CHLOROFORM, ACETONE, DIMETHYLFORMAMIDE, METHYL ETHYL KETONE, DIOXANE; SLIGHTLY SOL IN ETHER, CARBON TETRACHLORIDE, ISOPROPANOL, DIBUTYL PHTHALATE. VERY SLIGHTLY SOL IN BENZENE, TOLUENE, XYLENE, BUTANOL., In water, 2.38X10+5 mg/l at 20 deg, Solubility in water: soluble | |

| Record name | 1,3-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1302 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.0696 at 136 °F (NTP, 1992) - Denser than water; will sink, 1.0096 g/cu m at 58 °C, Density = 1.139, 1.14 g/cm³, 1.0696 at 136 °F | |

| Record name | 1,3-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1302 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | M-PHENYLENEDIAMINE (1,3-PHENYLENEDIAMINE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/84 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

3.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.7, 3.7 | |

| Record name | 1,3-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1302 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | M-PHENYLENEDIAMINE (1,3-PHENYLENEDIAMINE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/84 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 211.6 °F ; 0.0018 mmHg at 77 °F (NTP, 1992), 0.0018 [mmHg], 1 MM HG @ 99.8 °C, Vapor pressure, Pa at 99.8 °C: 133, 1 mmHg at 211.6 °F, 0.0018 mmHg at 77 °F | |

| Record name | 1,3-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Phenylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1667 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1302 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | M-PHENYLENEDIAMINE (1,3-PHENYLENEDIAMINE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/84 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

m-Phenylenediamine: purity 99.5% minimum /with the following constituents:/ water-insoluble matter, 0.1% maximum; moisture content, 0.1% maximum; moisture content, 0.1% maximum; dinitrobenzene, 0.1% maximum; p-Phenylenediamine, 500 mg/kg maximum; o-Phenylenediamine, 200 mg/kg maximum., In Japan, m-phenylenediamine is available with a minimum purity of 98.5%. ... Dinitrobenzene and phenylenediamine isomers are /found/ as impurities. | |

| Record name | 1,3-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE CRYSTALS BECOMING RED ON EXPOSURE TO AIR, Colorless needles, RHOMBIC CRYSTALS FROM ALCOHOL, COLORLESS RHOMBIC NEEDLES, Dark oxidation products /are/ present in compound exposed to moist air. | |

CAS No. |

108-45-2, 541-69-5 | |

| Record name | 1,3-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Phenylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | m-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE624J2447 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1302 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | M-PHENYLENEDIAMINE (1,3-PHENYLENEDIAMINE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/84 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

145 to 147 °F (NTP, 1992), 145-147 °F, 62-63 °C | |

| Record name | 1,3-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1315 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Phenylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1667 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5384 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1302 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | M-PHENYLENEDIAMINE (1,3-PHENYLENEDIAMINE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/84 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

准备方法

Catalytic Hydrogenation of m-Dinitrobenzene

The most widely documented method for MPD synthesis involves the catalytic hydrogenation of m-dinitrobenzene. This process employs transition metal catalysts under high-pressure hydrogen to reduce nitro groups to amines.

Catalyst Composition and Activity

Palladium-ruthenium (Pd-Ru) bimetallic catalysts supported on aluminum oxide (Al₂O₃) demonstrate exceptional efficacy. For instance, a catalyst comprising 6% Pd and 4% Ru achieved 98% yield with 99.2% purity under 1.5 MPa hydrogen pressure at 100°C. The synergistic effect of Pd and Ru enhances nitro-group selectivity while minimizing over-hydrogenation byproducts.

Solvent Systems and Reaction Kinetics

Solvent choice significantly impacts reaction efficiency:

-

Ethanol : Produces MPD in 98% yield at 100°C with 1.5 MPa H₂.

-

Benzene : Achieves 98.8% yield at 120°C with 1.5 MPa H₂, though environmental concerns limit industrial adoption.

Higher temperatures (120°C) accelerate reaction rates but require precise pressure control to avoid decomposition.

Process Optimization and Scalability

Batch reactor studies reveal that catalyst recycling retains activity over multiple cycles. For example, a Pd-Ru (8%-2%) catalyst maintained 98.5% yield after five consecutive runs in benzene. Continuous-flow systems remain underexplored but may offer productivity gains.

Table 1: Catalytic Hydrogenation Parameters and Outcomes

| Catalyst (Pd-Ru %) | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 6-4 | Ethanol | 100 | 1.5 | 98.0 | 99.2 |

| 6-3 | Methanol | 120 | 2.0 | 98.0 | 99.0 |

| 8-2 | Benzene | 120 | 1.5 | 98.8 | 99.1 |

Alternative Reduction Pathways

While catalytic hydrogenation dominates industrial production, niche methods have been explored for specialized applications.

Electrochemical Reduction

Preliminary studies suggest that m-dinitrobenzene can be reduced electrochemically in acidic media. This approach avoids hydrogen gas but faces challenges in scalability and electrode fouling.

Lithium-Mediated Synthesis

A novel lithium this compound sulfate complex (Li₂(C₆H₁₀N₂)(SO₄)₂) was synthesized via aqueous reaction, though this method yields a coordination compound rather than free MPD. Structural analysis confirms monoclinic crystallization (space group P21/m), with potential for derivatization in battery electrolytes.

Purification and Isolation Techniques

Post-synthesis purification ensures pharmaceutical-grade MPD. Key steps include:

化学反应分析

Types of Reactions: m-Phenylenediamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of quinonoid structures.

Reduction: The reduction of this compound is commonly achieved using hydrogen gas in the presence of catalysts like platinum or nickel.

Major Products:

Oxidation Products: Quinonoid structures.

Reduction Products: this compound itself from its nitro precursor.

Substitution Products: Various substituted aromatic compounds depending on the electrophile used.

科学研究应用

Material Science Applications

Polymer Synthesis

m-Phenylenediamine is primarily used in the synthesis of polyamide membranes, which are crucial in membrane separation technologies. For instance, it reacts with trimesoyl chloride to form polyamide thin films that are integral to reverse osmosis (RO) membranes. These membranes exhibit excellent filtration properties and are employed in water purification processes.

Nanocomposite Materials

Recent studies have explored the use of m-PDA in developing nanocomposites. For example, it can be combined with chitosan to create a sorbent for magnetic solid-phase extraction (MSPE) of environmental pollutants like polychlorinated biphenyls (PCBs). This application highlights its role in enhancing the efficiency of pollutant removal from water sources.

Analytical Chemistry Applications

Detection Methods

this compound has been utilized in innovative detection methodologies due to its chemical properties. A notable application involves its incorporation into a chemiluminescence system using carbon quantum dots (CQDs). This method allows for the sensitive detection of m-PDA in aqueous solutions, achieving a detection limit as low as with a dynamic range from to . The system demonstrates high reliability and rapid response times, making it suitable for environmental monitoring.

Environmental Applications

Pollutant Removal

The compound's efficacy in removing contaminants from water has been extensively studied. Research indicates that m-PDA can be effectively adsorbed onto granular activated carbon, demonstrating its potential for treating wastewater contaminated with amines and other organic pollutants. This application is critical for ensuring compliance with environmental regulations.

Case Study 1: Membrane Technology

A study evaluated the performance of thin film composite membranes formed from m-PDA in reverse osmosis applications. The membranes showed enhanced salt rejection rates and improved permeability compared to traditional materials, underscoring the compound's utility in water treatment technologies.

Case Study 2: Chemiluminescence Detection

In an experimental setup designed for detecting m-PDA, researchers utilized a luminol-potassium permanganate system enhanced by CQDs. The results indicated that the method could reliably detect low concentrations of m-PDA in various water samples, including tap and sea water, thus validating its practical applicability in environmental monitoring.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Material Science | Synthesis of polyamide membranes for RO; development of nanocomposites for pollutant extraction. |

| Analytical Chemistry | Chemiluminescence detection methods with high sensitivity for environmental monitoring. |

| Environmental Engineering | Adsorption techniques for removing m-PDA from wastewater using activated carbon. |

作用机制

The mechanism of action of m-phenylenediamine involves its ability to undergo redox reactions, which are crucial in various chemical processes. The amino groups in this compound can donate electrons, making it a good reducing agent. This property is exploited in its use as a curing agent and in the synthesis of polymers. The molecular targets and pathways involved in its action depend on the specific application and the chemical environment.

相似化合物的比较

Structural Comparison

m-PDA is one of three phenylenediamine isomers:

- o-Phenylenediamine (o-PDA): Amino groups at ortho positions, enabling cyclization reactions (e.g., benzimidazole synthesis) .

- p-Phenylenediamine (p-PDA) : Para-substituted structure, widely used in hair dyes and high-performance polymers.

The meta substitution in m-PDA reduces steric hindrance compared to o-PDA, enhancing its reactivity in polymerization . Unlike p-PDA, m-PDA’s asymmetric structure prevents dense polymer packing, improving solubility in polar solvents .

Physicochemical Properties

| Property | m-PDA | o-PDA | p-PDA |

|---|---|---|---|

| Melting Point | 63–65°C | 102–104°C | 140–145°C |

| Solubility | Polar solvents | Moderate | Low in water |

| Polymer Solubility | High (polyimides) | Low (rigid structures) | Moderate (aramids) |

Data Tables

Research Findings and Case Studies

- Membranes : m-PDA/TMC membranes exhibit higher water flux (72 L/m²·h) than m-XDA-based ones, but the latter excel in organic solvent resistance .

- Adsorbents: PmPD’s adsorption of Cr(VI) follows Langmuir kinetics, indicating monolayer chemisorption . Acid doping enhances dye adsorption by 30% .

- Biomedical : m-PDA-derived Schiff base complexes inhibit E. coli and S. aureus (MIC: 8–16 µg/mL) .

- Mutagenicity: m-PDA reacts with H₂O₂ to form 2,7-diaminophenazine, a potent mutagen .

生物活性

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial activity associated with m-PDA and its derivatives. For instance, a nanocomposite made from poly(this compound) and zinc oxide (ZnO) exhibited notable antibacterial properties against Escherichia coli and Staphylococcus aureus. The study utilized the Kirby-Bauer disk diffusion method to assess antimicrobial efficacy, reporting varying inhibition zones depending on the concentration of the nanocomposite.

Table 1: Antimicrobial Activity of m-PDA Nanocomposite

| Compound | Bacteria Tested | Inhibition Zone (mm) |

|---|---|---|

| Poly(this compound)@ZnO (5%) | E. coli | 12 |

| Poly(this compound)@ZnO (10%) | S. aureus | 15 |

This table illustrates the effectiveness of m-PDA-based nanocomposites in inhibiting bacterial growth, highlighting its potential application in antimicrobial coatings and materials.

Toxicological Concerns

Despite its beneficial applications, m-PDA poses several health risks. Studies have indicated that exposure to m-PDA can lead to skin irritation and allergic reactions. Notably, it has been associated with mutagenic effects in certain formulations used in hair dyes. For example, 4-methoxy-m-phenylenediamine has been flagged as potentially unsafe for cosmetic use due to its carcinogenic potential.

Case Study: Health Risks from Hair Dye Exposure

A comprehensive review of hair dye ingredients revealed that m-PDA derivatives can induce allergic contact dermatitis and other adverse effects upon dermal exposure. The review emphasized the importance of evaluating individual components within cosmetic formulations to mitigate health risks.

Research Findings

Research has consistently shown that m-PDA can undergo biotransformation in vivo. For instance, studies indicated that m-PDA can be metabolized into N-monoacetyl-p-phenylenediamine (MAPPD) and N,N'-diacetyl-p-phenylenediamine (DAPPD), which exhibit different biological activities compared to their parent compound. MAPPD was found to activate dendritic cells, suggesting a sensitizing potential that could lead to allergic responses.

Table 2: Biotransformation Products of m-PDA

| Metabolite | Biological Activity |

|---|---|

| N-monoacetyl-p-phenylenediamine (MAPPD) | Dendritic cell activation |

| N,N'-diacetyl-p-phenylenediamine (DAPPD) | No significant immune response |

This table summarizes the differing biological activities of metabolites derived from m-PDA, underscoring the complexity of its interactions within biological systems.

常见问题

Basic Research Questions

Q. What experimental methods are recommended for determining the solubility of m-Phenylenediamine in solvent systems?

- Methodology : Use the gravimetric method under atmospheric pressure to measure solubility in pure solvents (methanol, ethanol, acetonitrile, water) and binary mixtures (e.g., methanol + water). Temperatures should range from 278.15 K to 313.15 K. Correlate data with models like the Jouyban–Acree , van’t Hoff , or modified Apelblat equations to account for temperature and solvent composition effects. Thermodynamic properties (ΔH°, ΔS°, ΔG°) can be derived using the van’t Hoff plot .

- Key Insight : Solubility in binary solvents increases with temperature and is endothermic due to entropy-driven dissolution .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Protocols :

- Storage : Tightly sealed containers in cool, ventilated areas; protect from sunlight and oxidizing agents (e.g., peroxides, chlorates) .

- PPE : Use Silver Shield®/4H® gloves and Tyvek®/Tychem® BR protective clothing to prevent skin contact. Employ eyewash stations and emergency showers .

- Engineering Controls : Install local exhaust ventilation to maintain airborne concentrations below exposure limits .

Q. Which analytical techniques are effective for quantifying trace this compound in environmental samples?

- Methodology : Utilize adsorptive voltammetry with a gold nanoparticle/multi-wall carbon nanotube (AuNPs/MWCNT) modified electrode . Cyclic voltammetry (CV) and linear sweep voltammetry (LSV) enhance sensitivity, achieving detection limits as low as 1.0 × 10⁻⁸ mol/L. Validate with spiked recovery tests (e.g., 99.7% recovery in wastewater) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across solvent systems?

- Strategy : Compare experimental datasets using multi-parameter models (e.g., Sun or Ma models) to identify deviations caused by solvent polarity or hydrogen-bonding interactions. For example, solubility in acetonitrile may contradict predictions due to its aprotic nature versus protic solvents like methanol. Validate with molecular dynamics simulations to assess solvent-solute interactions .

Q. How does this compound’s isomer structure influence its reactivity in polymer synthesis?

- Mechanistic Insight : The meta-position of amine groups in this compound reduces steric hindrance compared to ortho-isomers, enabling efficient crosslinking in polyamide membranes (e.g., with trimesoyl chloride). This structural advantage enhances mechanical stability in co-polyamide membranes for pressure-retarded osmosis (PRO) applications .

- Experimental Design : Optimize monomer ratios (e.g., this compound + piperazine) during interfacial polymerization to balance flux and salt rejection .

Q. What computational approaches predict this compound’s interaction with proteins at liquid interfaces?

- Methodology : Apply molecular dynamics (MD) simulations to study adsorption kinetics at gas-liquid or solid-liquid interfaces. Parameters like free energy of adsorption (ΔGads) and conformational changes in proteins (e.g., bovine serum albumin) can be quantified using software like GROMACS or LAMMPS .

Q. How can researchers design experiments to mitigate batch-to-batch variability in this compound-based polymer synthesis?

- Quality Control :

Q. Data Contradiction Analysis

- Example : Discrepancies in solubility values between pure and binary solvents (e.g., higher-than-expected solubility in acetonitrile + water mixtures) may arise from preferential solvation effects. Address this by recalibrating models with activity coefficients or conducting DSC (Differential Scanning Calorimetry) to monitor phase transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。